Aspartyl-Isoleucine
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Overview
Description
Aspartyl-Isoleucine is a dipeptide composed of aspartate and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartyl-Isoleucine can be synthesized through peptide bond formation between aspartic acid and isoleucine. This typically involves the activation of the carboxyl group of aspartic acid, followed by its reaction with the amino group of isoleucine. Common reagents for this process include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain.
Chemical Reactions Analysis
Types of Reactions: Aspartyl-Isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield aspartic acid and isoleucine.
Oxidation and Reduction: Modifying the side chains of aspartic acid or isoleucine.
Substitution Reactions: Replacing functional groups on the side chains.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Aspartic acid and isoleucine.
Oxidation and Reduction: Modified forms of aspartic acid and isoleucine with altered functional groups.
Scientific Research Applications
Aspartyl-Isoleucine has various applications in scientific research, including:
Chemistry: Studying peptide bond formation and stability.
Biology: Investigating protein digestion and catabolism pathways.
Medicine: Exploring potential physiological or cell-signaling effects of dipeptides.
Industry: Utilizing dipeptides in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Aspartyl-Isoleucine exerts its effects involves its interaction with specific molecular targets and pathways. As a dipeptide, it may influence cell signaling pathways or act as an intermediate in amino acid degradation. The exact molecular targets and pathways can vary depending on the specific context and application .
Comparison with Similar Compounds
- Aspartyl-Valine
- Aspartyl-Leucine
- Aspartyl-Phenylalanine
Comparison: Aspartyl-Isoleucine is unique in its specific combination of aspartic acid and isoleucine, which may confer distinct physiological or cell-signaling effects compared to other dipeptides. The presence of isoleucine, a branched-chain amino acid, may also influence its metabolic pathways and interactions .
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-3-5(2)8(10(16)17)12-9(15)6(11)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1 |
InChI Key |
BSWHERGFUNMWGS-HAFWLYHUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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